2,4-Bis(trifluoromethyl)cinnamic acid
Overview
Description
2,4-Bis(trifluoromethyl)cinnamic acid is an organic compound characterized by the presence of two trifluoromethyl groups attached to the cinnamic acid backbone. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trifluoromethyl groups enhance the compound’s stability and reactivity, making it a subject of interest in the fields of pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
The primary targets of 2,4-Bis(trifluoromethyl)cinnamic acid are currently unknown. This compound is a member of the class of (trifluoromethyl)benzenes
Biochemical Pathways
Cinnamic acid derivatives are known to participate in the synthesis of complex secondary metabolites such as lignins, flavonoids, isoflavonoids, tannins, coumarins, and anthocyanins . These compounds play vital roles in plant physiology during growth, development, reproduction, and disease resistance . .
Result of Action
Some cinnamic acid derivatives have been reported to have cytoprotective effects on nerves in neurogenerative diseases . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. Spillage is unlikely to penetrate the soil . .
Biochemical Analysis
Biochemical Properties
2,4-Bis(trifluoromethyl)cinnamic acid plays a significant role in biochemical reactions due to its electron-withdrawing trifluoromethyl groups, which can influence the reactivity and interaction with biomolecules. This compound interacts with various enzymes, proteins, and other biomolecules, often acting as an inhibitor or modulator. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, potentially inhibiting their activity and thereby affecting cellular redox states .
Cellular Effects
The effects of this compound on cells are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of transcription factors, leading to altered gene expression profiles. Additionally, it can impact cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to active sites of enzymes, leading to inhibition or activation depending on the enzyme’s function. This binding often involves interactions with amino acid residues in the enzyme’s active site, resulting in conformational changes that affect enzyme activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, prolonged exposure can lead to gradual degradation, which may alter its biochemical activity and efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant activity and modulation of metabolic pathways. At higher doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can affect the levels of various metabolites by inhibiting or activating specific enzymes. For example, it has been shown to inhibit enzymes involved in fatty acid metabolism, leading to changes in lipid profiles and energy homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. The compound’s hydrophobic nature allows it to readily cross cell membranes, facilitating its distribution within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may accumulate in the mitochondria, where it can influence mitochondrial function and energy production .
Preparation Methods
The synthesis of 2,4-Bis(trifluoromethyl)cinnamic acid typically involves the introduction of trifluoromethyl groups into the cinnamic acid structure. One common method is the radical trifluoromethylation of cinnamic acid derivatives. This process involves the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under specific reaction conditions . Industrial production methods may involve more scalable approaches, such as continuous flow synthesis, to ensure consistent quality and yield.
Chemical Reactions Analysis
2,4-Bis(trifluoromethyl)cinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or more hydrogen atoms in the compound.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds.
Scientific Research Applications
2,4-Bis(trifluoromethyl)cinnamic acid has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.
Comparison with Similar Compounds
2,4-Bis(trifluoromethyl)cinnamic acid can be compared with other trifluoromethyl-substituted cinnamic acids, such as:
3,5-Bis(trifluoromethyl)cinnamic acid: Similar in structure but with trifluoromethyl groups at different positions, affecting its reactivity and applications.
4-(Trifluoromethyl)cinnamic acid: Contains a single trifluoromethyl group, resulting in different chemical properties and uses.
3-(Trifluoromethyl)cinnamic acid: Another positional isomer with distinct reactivity and applications.
The unique positioning of the trifluoromethyl groups in this compound provides it with specific chemical properties that make it particularly valuable in certain applications, distinguishing it from its analogs.
Properties
IUPAC Name |
(E)-3-[2,4-bis(trifluoromethyl)phenyl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F6O2/c12-10(13,14)7-3-1-6(2-4-9(18)19)8(5-7)11(15,16)17/h1-5H,(H,18,19)/b4-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAXXKKVJARVCF-DUXPYHPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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